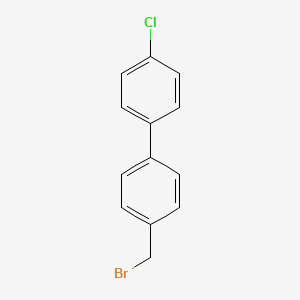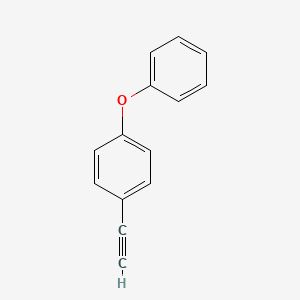
5-硝基-1,2,3-苯三羧酸
描述
5-Nitrobenzene-1,2,3-tricarboxylic acid is an organic compound with the chemical formula C9H5NO8 . It is a colorless crystal or light yellow crystal . It is a derivative of benzenetricarboxylic acid, which is a group of chemical compounds that are tricarboxylic derivatives of benzene .
Synthesis Analysis
5-Nitro-1,2,3-benzenetricarboxylic acid can be synthesized by nitration of benzene tricarboxylic acid . The specific steps involve dissolving benzene tricarboxylic acid in sulfuric acid, adding nitric acid dropwise slowly, obtaining a precipitate after the reaction, and obtaining the target product by washing the precipitate .Chemical Reactions Analysis
While specific chemical reactions involving 5-Nitrobenzene-1,2,3-tricarboxylic acid are not detailed in the retrieved information, it’s worth noting that benzenetricarboxylic acid derivatives can participate in various chemical reactions. For instance, they can be used in the synthesis of metal-organic frameworks (MOFs), which have potential applications in fields such as gas storage, sensing, catalysis, and drug delivery .Physical And Chemical Properties Analysis
5-Nitrobenzene-1,2,3-tricarboxylic acid has a density of 1.8±0.1 g/cm3, a boiling point of 546.4±50.0 °C at 760 mmHg, and a flash point of 240.4±18.6 °C . Its solubility in water is low, but it is soluble in acid and alkali solutions .科学研究应用
配位聚合物和磁性材料
5-硝基-1,2,3-苯三羧酸: 被用于合成多维过渡金属配位聚合物 . 这些聚合物表现出有趣的磁性特性,例如铁磁和反铁磁相互作用,这对开发新型磁性材料具有重要意义。该化合物作为连接过渡金属离子的配体,以不同的配位模式存在,从而形成具有潜在应用于磁存储设备的3D开放框架。
蛋白质组学研究
在蛋白质组学中,5-硝基-1,2,3-苯三羧酸被用作生物化学化合物制备的试剂 . 它在蛋白质及其相互作用研究中的作用对于理解细胞过程至关重要,这可能导致开发新的治疗策略。
医药中间体
该化合物用作药物研究中的中间体,特别是在药物合成中 . 它参与了新药和活性药物成分 (API) 的研发,促进了医疗治疗的进步。
环氧树脂固化剂
5-硝基-1,2,3-苯三羧酸: 用于环氧树脂的生产中作为固化剂 . 这些树脂以其优异的机械性能和耐化学性而闻名,使其适用于涂料、粘合剂和复合材料。
增塑剂和粘合剂
该化合物还用作增塑剂,增强材料的塑性和流动性 . 此外,它在粘合剂的配制中也有应用,提高其粘合能力和耐久性。
硝基炸药传感
研究表明,5-硝基-1,2,3-苯三羧酸基金属有机框架 (MOFs) 可用于检测硝基炸药 . 这些MOFs在暴露于硝基化合物时会发出荧光,使其在安全和国防应用中具有价值。
染料和荧光剂添加剂
该化合物添加到染料和荧光剂中,增强其特性,用于各种工业应用 . 这包括提高纺织品和其他材料中染料的亮度和稳定性。
分析化学应用
在分析化学中,5-硝基-1,2,3-苯三羧酸用于配位化学、分光光度法和红光谱分析 . 它是化学物质定性和定量分析的通用工具,在研究和质量控制中起着至关重要的作用。
安全和危害
5-Nitrobenzene-1,2,3-tricarboxylic acid has low toxicity to the human body under general conditions, but it is still necessary to avoid inhalation and contact with skin, eyes, etc . When handling or using this compound, appropriate protective measures should be worn, such as gloves, protective glasses, and protective masks .
未来方向
While specific future directions for 5-Nitrobenzene-1,2,3-tricarboxylic acid are not detailed in the retrieved information, it’s worth noting that MOFs, which can be synthesized using benzenetricarboxylic acid derivatives, have potential applications in various fields. These include targeted drug delivery of medicinal compounds and development for medicinal applications .
作用机制
Target of Action
5-Nitro-1,2,3-benzenetricarboxylic acid, also known as 5-Nitrobenzene-1,2,3-tricarboxylic acid, primarily targets transition metal ions . It has been used in the synthesis of various coordination polymers involving transition metals such as copper (Cu), cobalt (Co), and nickel (Ni) .
Mode of Action
The compound interacts with its targets through coordination bonds . The nbta^3− ligands in the compound connect transition metal ions in different coordination modes . This interaction leads to the formation of multi-dimensional transition-metal coordination polymers .
Result of Action
The compound’s action results in the formation of coordination polymers with unique structures . These polymers exhibit interesting magnetic properties, such as ferro-/antiferromagnetic interactions . Additionally, the compound has been shown to inhibit leukemia cells .
Action Environment
The compound is relatively stable at room temperature . It may decompose under the action of high temperature, fire source, or strong oxidant . The compound should be stored in a dry, cool, and well-ventilated place . Environmental factors such as temperature, humidity, and the presence of other chemicals can influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
5-Nitrobenzene-1,2,3-tricarboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in coordination chemistry and spectrophotometry . The compound’s interactions with enzymes and proteins can influence the catalytic activities of these biomolecules, thereby affecting various biochemical pathways. The nature of these interactions often involves the binding of 5-Nitrobenzene-1,2,3-tricarboxylic acid to active sites on enzymes, altering their conformation and activity.
Cellular Effects
5-Nitrobenzene-1,2,3-tricarboxylic acid has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with cellular enzymes can lead to changes in metabolic flux and the levels of metabolites . Additionally, 5-Nitrobenzene-1,2,3-tricarboxylic acid may impact gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of 5-Nitrobenzene-1,2,3-tricarboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can act as an inhibitor or activator of specific enzymes, depending on its binding affinity and the nature of the enzyme’s active site . These interactions can lead to alterations in the enzyme’s catalytic activity, thereby influencing various biochemical pathways. Additionally, 5-Nitrobenzene-1,2,3-tricarboxylic acid can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Nitrobenzene-1,2,3-tricarboxylic acid can change over time. The compound is relatively stable at room temperature but may degrade under high temperatures or in the presence of strong oxidants . Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in metabolic pathways and gene expression. These temporal effects are essential for understanding the compound’s stability and potential long-term impacts on biological systems.
Dosage Effects in Animal Models
The effects of 5-Nitrobenzene-1,2,3-tricarboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects may be observed at high doses, including potential damage to cellular structures and disruption of normal cellular processes. These dosage effects are crucial for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
5-Nitrobenzene-1,2,3-tricarboxylic acid is involved in several metabolic pathways, including the tricarboxylic acid (TCA) cycle . The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and the levels of metabolites. For example, it can affect the activity of enzymes such as citrate synthase and aconitase, leading to changes in the production of key metabolic intermediates . These interactions are essential for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 5-Nitrobenzene-1,2,3-tricarboxylic acid within cells and tissues involve various transporters and binding proteins. The compound can be transported across cellular membranes by specific transporters, influencing its localization and accumulation within different cellular compartments . These transport mechanisms are crucial for understanding the compound’s bioavailability and potential effects on cellular function.
Subcellular Localization
5-Nitrobenzene-1,2,3-tricarboxylic acid is localized within specific subcellular compartments, where it exerts its activity and function. The compound may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications . This subcellular localization is essential for understanding the compound’s role in cellular processes and its potential effects on cellular function.
属性
IUPAC Name |
5-nitrobenzene-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO8/c11-7(12)4-1-3(10(17)18)2-5(8(13)14)6(4)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRNHRJGEAFKPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C(=O)O)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560222 | |
| Record name | 5-Nitrobenzene-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3807-81-6 | |
| Record name | 5-Nitrobenzene-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the typical coordination behavior of 5-nitrobenzene-1,2,3-tricarboxylic acid with metal ions?
A: 5-Nitrobenzene-1,2,3-tricarboxylic acid, often deprotonated to its anionic form (Hnbta2- or L1), typically acts as a bridging ligand in the formation of metal-organic frameworks (MOFs). For instance, it coordinates to Cu(II) ions via its phenolate and carboxylate oxygen atoms, creating a ladder-like linear coordination polymer. [] The phenolate oxygen atoms bridge two Cu(II) ions, contributing to a distorted square-planar geometry around each copper center. [] Similarly, Hnbta2- bridges cadmium(II) ions, generating a two-dimensional MOF with a fes topology. []
Q2: What structural features of 5-nitrobenzene-1,2,3-tricarboxylic acid facilitate its role in building metal-organic frameworks?
A: The presence of three carboxylate groups and a phenolate group in 5-nitrobenzene-1,2,3-tricarboxylic acid provides multiple coordination sites for metal ions. This polydentate nature enables the formation of extended network structures. Additionally, the rigid aromatic ring imparts structural stability to the resulting MOFs. [, ]
Q3: Besides structural characterization, what other properties of 5-nitrobenzene-1,2,3-tricarboxylic acid-based MOFs have been investigated?
A: While structural characterization using techniques like single-crystal X-ray diffraction is crucial, researchers have also explored the thermal stability and fluorescence properties of 5-nitrobenzene-1,2,3-tricarboxylic acid-based MOFs. [] This suggests potential applications in areas like sensing or catalysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316869.png)
![4-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316870.png)
![4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1316876.png)




![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B1316891.png)
![Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid](/img/structure/B1316893.png)
acetic acid](/img/structure/B1316894.png)


![5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1316902.png)
